2,6-dichloro-N-(4-phenylbutyl)benzamide
Description
2,6-Dichloro-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a 2,6-dichlorobenzoyl core linked to a 4-phenylbutylamine group. The 4-phenylbutyl substituent likely enhances lipophilicity and modulates interactions with biological targets, balancing solubility and membrane permeability .
Properties
Molecular Formula |
C17H17Cl2NO |
|---|---|
Molecular Weight |
322.2g/mol |
IUPAC Name |
2,6-dichloro-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C17H17Cl2NO/c18-14-10-6-11-15(19)16(14)17(21)20-12-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,10-11H,4-5,9,12H2,(H,20,21) |
InChI Key |
HZZUPKOWVLUBES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Table 1: Structural and Functional Comparison of 2,6-Dichlorobenzamide Derivatives
Substituent Effects on Physicochemical and Functional Properties
- Lipophilicity and Bioavailability: The 4-phenylbutyl group in the target compound likely confers moderate lipophilicity, enhancing membrane permeability compared to polar substituents like the hydroxylated pyrimidine in compound 1 . However, substituents such as trifluoroethoxy (compound 25) or trifluoromethylpyridinyl (Fluopicolide) may further increase hydrophobicity and environmental stability, critical for fungicidal activity . The aminoethyl group in compound 33 improves water solubility, favoring systemic distribution in antiparasitic applications .
- Thermal Stability: Melting points vary significantly: compound 25 (125–126°C) vs. compound 26 (169–171°C). The diethylamino group in compound 26 likely enhances crystallinity and thermal stability compared to bulkier substituents .
- Mechanistic Diversity: Antiviral Activity: ING-1466’s piperidinyl group facilitates binding to influenza HA proteins, blocking viral entry . Antifungal Activity: Fluopicolide’s pyridinylmethyl group targets fungal microtubule assembly, a mechanism distinct from the target compound’s inferred agrochemical role . Antitumor Potential: Compound 1’s pyrimidine-pyridine scaffold enables EGFR inhibition, a pathway less relevant to the target compound’s structure .
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